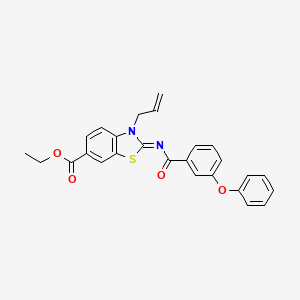

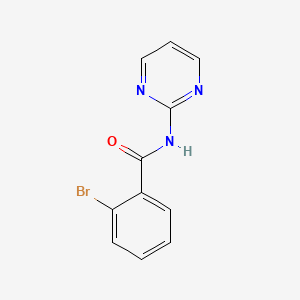

![molecular formula C16H25NO5 B2648386 1'-(tert-Butoxycarbonyl)-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid CAS No. 2225141-56-8](/img/structure/B2648386.png)

1'-(tert-Butoxycarbonyl)-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1’-(tert-Butoxycarbonyl)-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylic acid” is a type of bicyclo[2.1.1]hexane . Bicyclo[2.1.1]hexanes are a versatile platform for the exploration of chemical space, with 10 different substituent vectors available . They have been proposed as bioisosteres of ortho- and meta-substituted benzenes .

Synthesis Analysis

The synthesis of bridge-functionalised species like this compound is highly challenging but would open up many new opportunities for molecular design . A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . This operationally simple protocol can prepare bridge-substituted structures that represent polysubstituted benzene bioisosteres .Molecular Structure Analysis

Bicyclo[2.1.1]hexanes provide similar structural properties to meta-disubstituted benzenes, but with a slightly different angle between the two substituents . The additional exit vectors from the bridge positions provide opportunities to explore chemical space that is inaccessible to aromatic motifs .Chemical Reactions Analysis

The photocatalytic cycloaddition reaction is a key process in the synthesis of this compound . This reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .科学的研究の応用

Efficient Synthesis Methods

Research has focused on developing efficient and scalable synthesis methods for structurally complex spirocyclic compounds, including oxindole and piperidine analogues. These methods leverage key steps such as dianion alkylation, cyclization, and demethylation, achieving significant yields without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006). Similar efforts have produced bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate through efficient synthetic routes, laying the groundwork for the exploration of chemical spaces complementary to traditional piperidine systems (Meyers et al., 2009).

Novel Compound Synthesis

Researchers have also synthesized derivatives of heterocyclic α-iminocarboxylic acids, exploring the reduction of N-alkoxycarbonyl derivatives to produce compounds with potential medicinal applications (Nurdinov, Liepin'sh, & Kalvin'sh, 1993). Another study focused on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with dimethylformamide dimethyl acetal, aiming to produce biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Conformational Analysis and Asymmetric Synthesis

Spirolactams, acting as conformationally restricted pseudopeptides, have been synthesized for use in peptide synthesis, representing constrained surrogates of dipeptides. These compounds offer insights into gamma-turn and type II beta-turn mimetics, crucial for developing new therapeutic peptides (Fernandez et al., 2002). Additionally, asymmetric syntheses of piperidinedicarboxylic acid derivatives have been performed, showcasing the potential of these compounds in medicinal chemistry and drug development (Xue et al., 2002).

Advanced Material and Radiochemistry Applications

In the field of advanced materials, research has been conducted on alicyclic polymers designed for 193 nm photoresist applications, highlighting the importance of such compounds in semiconductor manufacturing (Okoroanyanwu et al., 1998). Furthermore, a mixed ligand fac-tricarbonyl complex study demonstrates the utility of tert-butoxycarbonyl compounds in radiolabeling bioactive molecules, a crucial aspect of diagnostic imaging and radiotherapy (Mundwiler et al., 2004).

将来の方向性

The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design . The exploration of these opportunities is currently hampered by the scarcity of methods that enable the preparation of the required compounds . Therefore, the development of new synthesis methods could be a promising direction for future research.

特性

IUPAC Name |

1-methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5/c1-13(2,3)21-12(20)17-7-5-16(6-8-17)15(11(18)19)9-14(4,10-15)22-16/h5-10H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKLTOVTPHCCBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(C3(O2)CCN(CC3)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2225141-56-8 |

Source

|

| Record name | 1'-[(tert-butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

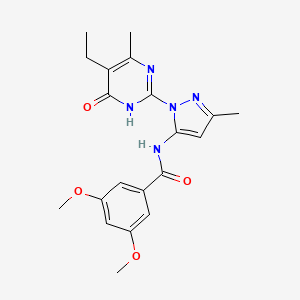

![N-[(2,5-dibromophenyl)methyl]but-2-ynamide](/img/structure/B2648304.png)

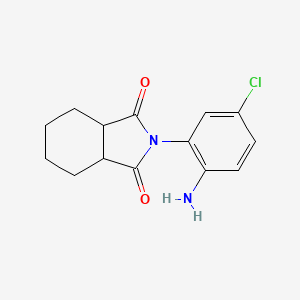

![N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2648308.png)

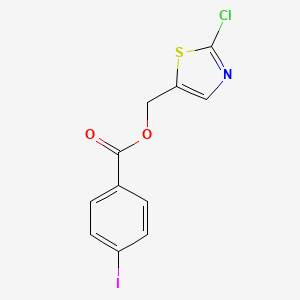

![7-acetyl-3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2648309.png)

![6-Benzyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2648311.png)

![Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2648316.png)

![7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2648320.png)

![2-Phenylmethoxycarbonyl-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2648322.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2648323.png)